3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
CAS No.: 866809-87-2
Cat. No.: VC7580904
Molecular Formula: C28H25N3O3
Molecular Weight: 451.526
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866809-87-2 |
|---|---|
| Molecular Formula | C28H25N3O3 |
| Molecular Weight | 451.526 |
| IUPAC Name | 14-(3,4-dimethylphenyl)-17-[(4-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
| Standard InChI | InChI=1S/C28H25N3O3/c1-17-4-7-20(12-18(17)2)27-23-16-31(15-19-5-8-21(32-3)9-6-19)24-14-26-25(33-10-11-34-26)13-22(24)28(23)30-29-27/h4-9,12-14,16H,10-11,15H2,1-3H3 |
| Standard InChI Key | WWZGKACNKZMGNH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)OC)C |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step reactions combining aromatic substitution, cyclization, and functional group transformations. While specific methodologies for this exact compound are not readily available in the provided data, similar compounds are synthesized using:
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Starting Materials:
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Substituted anilines or benzaldehydes for the aromatic groups.
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Pyrazole precursors such as hydrazines or diketones.
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Dioxane derivatives for the oxygen-containing ring.
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Reaction Pathway:
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Formation of the pyrazole core via cyclization of hydrazone intermediates.
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Coupling with quinoline derivatives through condensation or cyclization reactions.
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Introduction of dioxane functionality through etherification or oxidative cyclization.
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Example Reaction Conditions:
| Step | Reagents/Conditions |
|---|---|
| Pyrazole Formation | Hydrazine hydrate + diketone in ethanol |
| Quinoline Coupling | Substituted aniline + aldehyde + acid catalyst |
| Dioxane Ring Construction | Glycol derivative + acidic medium |
Potential Applications
The structural features suggest that this compound may have applications in medicinal chemistry and materials science:
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Pharmacological Potential:
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Anticancer Activity: Quinoline and pyrazole derivatives are known to inhibit enzymes like topoisomerase and kinases.
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Anti-inflammatory Properties: The presence of aromatic rings and nitrogen atoms may enhance interaction with inflammatory mediators.
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Materials Science:
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The conjugated system could exhibit photophysical properties like fluorescence, making it useful in organic light-emitting diodes (OLEDs) or as fluorescent probes.
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Biological Targeting:
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The methoxybenzyl group may improve lipophilicity and membrane permeability, enhancing bioavailability.
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Structural Analysis
Compounds with similar frameworks have been characterized using techniques such as:
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NMR Spectroscopy: To determine proton and carbon environments.
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Mass Spectrometry (MS): For molecular weight confirmation.
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X-ray Crystallography: To elucidate three-dimensional structures.
Biological Studies
Heterocyclic compounds containing quinoline-pyrazole systems have shown:
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Cytotoxicity against cancer cell lines.
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Enzyme inhibition relevant to metabolic disorders.
Comparative Data Table
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